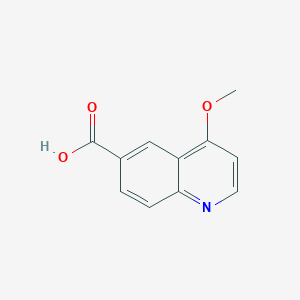

4-Methoxyquinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with methoxy-substituted aniline in the presence of a base to form the quinoline core. Another method includes the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized. These methods not only improve the reaction rate but also allow for the use of greener solvents and conditions, aligning with sustainable chemistry practices .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form quinoline-6-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline-6-carboxylic acid.

Reduction: 4-Methoxyquinoline-6-methanol.

Substitution: Various halogenated quinoline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

MQCA has demonstrated notable antimicrobial properties. Studies indicate that derivatives of 4-methoxyquinoline compounds exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Research has shown that MQCA and its derivatives can inhibit the proliferation of cancer cells. For instance, certain studies highlight its effectiveness against breast cancer cell lines, where it induces apoptosis (programmed cell death) through the activation of specific cellular pathways . The compound's ability to interact with DNA and inhibit topoisomerases further enhances its anticancer potential.

Anti-inflammatory Effects

MQCA exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its derivatives have been tested for their ability to reduce inflammation in animal models, suggesting potential use in therapies for conditions like arthritis and inflammatory bowel disease .

Material Science

Dyes and Pigments

The unique chemical structure of MQCA allows it to be used as a precursor for synthesizing various dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in producing colored materials for textiles and coatings .

Polymer Additives

MQCA is also explored as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in automotive and aerospace industries .

Synthetic Intermediate

Building Block in Organic Synthesis

MQCA serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the synthesis of more complex molecules. This property is particularly useful in developing pharmaceutical compounds where structural diversity is crucial .

Synthesis of Quinoline Derivatives

The compound can be utilized to synthesize various quinoline derivatives, which are important in drug discovery. These derivatives often exhibit enhanced biological activities compared to their parent compounds, making MQCA a key intermediate in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of MQCA against clinical isolates of resistant bacteria. Results showed that MQCA exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, MQCA was tested on various cancer cell lines. The results indicated that MQCA significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Mecanismo De Acción

The mechanism of action of 4-Methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and leading to cell death. In anticancer research, it interferes with cellular pathways that regulate cell proliferation and apoptosis .

Comparación Con Compuestos Similares

- Quinoline-4-carboxylic acid

- 6-Methoxyquinoline-4-carboxylic acid

- 4-Hydroxyquinoline-6-carboxylic acid

Comparison: 4-Methoxyquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-4-carboxylic acid, the methoxy group enhances its solubility and reactivity. The presence of the carboxylic acid group at the 6th position, as opposed to the 4th position in similar compounds, influences its interaction with biological targets and its overall pharmacokinetic profile .

Actividad Biológica

4-Methoxyquinoline-6-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of MQCA, supported by relevant research findings and data tables.

Chemical Structure

MQCA has the molecular formula C₁₁H₉NO₃, featuring a quinoline core with a methoxy group at position 4 and a carboxylic acid group at position 6. The presence of these functional groups contributes to its biological activity.

Synthesis Methods

Various synthetic routes have been developed for MQCA and its derivatives. One notable method involves the condensation of isatin with various aromatic ketones in the presence of potassium hydroxide, yielding high-purity products under mild conditions . This approach allows for the exploration of structural modifications that can enhance biological efficacy.

Antimicrobial Properties

MQCA and its derivatives exhibit potent antimicrobial activity. Studies have demonstrated that compounds with similar quinoline structures possess significant antibacterial and antifungal properties. For instance, derivatives of quinoline-4-carboxylic acid showed effective inhibition against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| Quinoline-4-carboxylic acid derivatives | C. albicans | 4 |

Anti-Cancer Activity

Research has indicated that MQCA exhibits anti-cancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that MQCA has selective cytotoxicity against multiple cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The IC50 values for these cell lines were reported to be significantly lower than those for normal cells, indicating a favorable therapeutic index .

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 5 |

| MKN-45 | 7 |

| Normal Cells | >50 |

P-Glycoprotein Inhibition

MQCA has also been studied for its role as a P-glycoprotein (P-gp) inhibitor. P-gp is a crucial protein involved in drug resistance in cancer therapy. Compounds derived from MQCA demonstrated enhanced P-gp inhibition compared to traditional inhibitors like verapamil, suggesting that MQCA could improve the bioavailability of co-administered drugs .

Case Studies

-

Antimicrobial Evaluation

A series of quinoline derivatives, including MQCA, were evaluated for their antimicrobial properties against clinical isolates of bacteria and fungi. The study found that modifications at the 4-position significantly enhanced antibacterial activity. -

Cancer Therapeutics

In a preclinical study, MQCA was administered to tumor-bearing mice models. Results indicated significant tumor regression correlated with decreased expression of anti-apoptotic proteins, suggesting potential use in targeted cancer therapies. -

P-Glycoprotein Interaction

A comparative study assessed the efficacy of MQCA against established P-gp inhibitors in multidrug-resistant cancer cells. The findings highlighted that MQCA not only inhibited P-gp effectively but also reduced efflux rates of chemotherapeutic agents, enhancing their cytotoxic effects.

Propiedades

IUPAC Name |

4-methoxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-5-12-9-3-2-7(11(13)14)6-8(9)10/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFVRYODVEGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.